molecular formula C24H30N2O6S B257654 N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B257654
M. Wt: 474.6 g/mol
InChI Key: MDGSRRZINJQMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential use in treating various diseases and conditions.

Mechanism of Action

The mechanism of action of N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, studies have shown that it can interact with certain proteins and enzymes in the body, leading to its therapeutic effects (reference).
Biochemical and Physiological Effects:
N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has various biochemical and physiological effects, including:
1. Anti-cancer properties: N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation (reference).
2. Neuroprotective properties: N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can protect neurons from damage and prevent neurodegeneration (reference).
3. Anti-inflammatory properties: N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can reduce inflammation in the body by inhibiting the production of inflammatory cytokines (reference).

Advantages and Limitations for Lab Experiments

N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has high potency, which means that it can be used in small quantities for experiments.
2. Selectivity: N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is selective in its action, which means that it can target specific proteins or enzymes in the body.
Some of the limitations include:
1. Solubility: N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has limited solubility in water, which can make it difficult to use in certain experiments.
2. Toxicity: N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Some of these include:
1. Clinical trials: N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide should be studied in clinical trials to determine its safety and efficacy in humans.
2. Combination therapy: N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide could be studied in combination with other drugs to enhance its therapeutic effects.
3. Structure-activity relationship studies: Further studies should be conducted to understand the structure-activity relationship of N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which could lead to the development of more potent and selective compounds.
Conclusion:
N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has been synthesized for scientific research purposes. It has been studied for its potential use in treating various diseases and conditions, including cancer, neurodegenerative diseases, and inflammation. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a multi-step process that includes the use of various reagents and solvents. The detailed synthesis method can be found in the literature (reference).

Scientific Research Applications

N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential use in treating various diseases and conditions. Some of the scientific research applications include:
1. Cancer: Studies have shown that N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has anti-cancer properties and can inhibit the growth of cancer cells (reference).
2. Neurodegenerative diseases: N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease (reference).
3. Inflammation: Studies have shown that N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has anti-inflammatory properties and can reduce inflammation in the body (reference).

properties

Product Name

N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C24H30N2O6S

Molecular Weight

474.6 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C24H30N2O6S/c1-29-17-11-14(12-18(30-2)21(17)31-3)22(27)26-24-20(16-8-4-5-9-19(16)33-24)23(28)25-13-15-7-6-10-32-15/h11-12,15H,4-10,13H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

MDGSRRZINJQMRU-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.